molecular formula C6H6Cl2N2S B1358175 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine CAS No. 109414-76-8

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

Cat. No. B1358175
CAS RN: 109414-76-8
M. Wt: 209.1 g/mol
InChI Key: HMZPZWSEUHDAKM-UHFFFAOYSA-N
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Description

“4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine” is a compound with the empirical formula C6H6Cl2N2S . It is a halogenated heterocycle and is useful in organic synthesis . It has a molecular weight of 209.10 .


Synthesis Analysis

The synthesis of 4,6-dichloro-2-methylthio-5-nitro pyrimidine involves a four-step reaction process: nitrification, cyclization, methylation, and chlorination . The starting material is diethyl malonate, and the process involves the use of concentrated nitric acid or fuming nitric acid, thiourea, dimethyl sulfate, and phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine” can be represented by the SMILES string CSc1nc(Cl)c(C)c(Cl)n1 . The InChI representation is 1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3 .


Chemical Reactions Analysis

“4,6-Dichloro-2-(methylthio)pyrimidine” reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .


Physical And Chemical Properties Analysis

“4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine” is a solid with a melting point of 58-62 °C . It is classified as a combustible, corrosive hazardous material .

Scientific Research Applications

Nonlinear Optical Material

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (DCMSP) is synthesized from 4,6-dichloro-2-(methylthio)pyrimidine and studied for its potential as a third-order nonlinear optical material. It exhibits features suitable for nonlinear optical devices, such as optical limiting and optical switching. This is corroborated by detailed spectroscopic studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations (Murthy et al., 2019).

Synthesis of 2-Cyanopyrimidines

4,6-Dichloro-2-(methylthio)pyrimidine is a precursor in the synthesis of 2-cyanopyrimidines, which are useful compounds in various chemical reactions. The process includes multiple steps like chlorination and methoxylation, highlighting its versatility in synthetic chemistry (Kalogirou & Koutentis, 2019).

Antitumor Properties

This compound is used in the synthesis of pyrimidines with potential antitumor properties. The reactions with amines and sodium methoxide produce 4-amino-and 4-methoxy-6-chloropyrimidines, which are then studied for their antitumor characteristics (Grigoryan et al., 2008).

Fungicidal Properties

Derivatives synthesized from 4,6-dichloro-2-methylthiopyrimidine possess fungicidal properties. This illustrates its application in the field of agricultural chemicals and pest control (Тумкявичюс et al., 2013).

DNA Methylation Influence

Studies have shown that certain synthesized derivatives from 4,6-dichloro-2-(methylthio)pyrimidine have an influence on DNA methylation. This is significant for understanding their potential antitumor properties and their interaction with genetic material (Grigoryan et al., 2012).

Synthesis of 2'-Deoxyribonucleosides

4,6-Dichloro-2-(methylthio)pyrimidine is involved in the synthesis of various 2'-deoxyribonucleosides. These compounds are synthesized via a stereospecific sodium salt glycosylation procedure and have been tested for antiviral activity against certain viruses and tumor cells (Cottam et al., 1985).

Synthesis of Heteroarylpyrimidines

This compound is also utilized in the synthesis of 2-chloro-4,6-di(heteroaryl)pyrimidines, which are important intermediates in the development of various pharmaceuticals and agrochemicals. The method described for their preparation showcases the versatility of 4,6-dichloro-2-(methylthio)pyrimidine in organic synthesis (Strekowski et al., 1990).

Herbicide Intermediates

The compound is also an important intermediate in the synthesis of herbicides, like diclosulam. The synthesis process is notable for its facile reaction conditions, which makes it a valuable compound in agricultural chemical manufacturing (Li-li, 2007).

Safety and Hazards

This compound is considered hazardous and may form combustible dust concentrations in air . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,6-dichloro-5-methyl-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZPZWSEUHDAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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